molecular formula C9H12N2O B6315623 (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile CAS No. 1462290-02-3

(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B6315623
CAS No.: 1462290-02-3
M. Wt: 164.20 g/mol
InChI Key: OFLIZMHGJUWIHY-HZGVNTEJSA-N
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Description

(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring a cyclopropyl group and a pyrrolidine ring, makes it a valuable molecule for studying stereochemistry and its applications in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor under controlled conditions to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using high-yielding reactions, efficient purification techniques such as preparative high-performance liquid chromatography (HPLC), and ensuring the stereochemical purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and the overall structure of the compound. The cyclopropyl and pyrrolidine rings play a crucial role in determining the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and a nitrile group.

Properties

IUPAC Name

(3S,5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLIZMHGJUWIHY-HZGVNTEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)N1)(C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@](C(=O)N1)(C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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